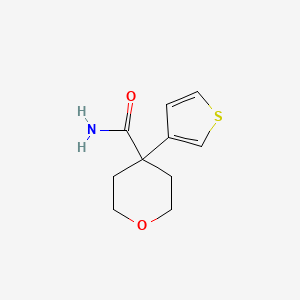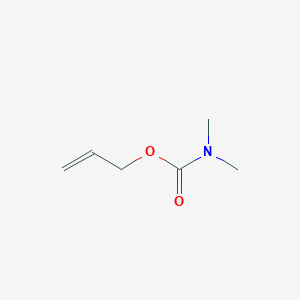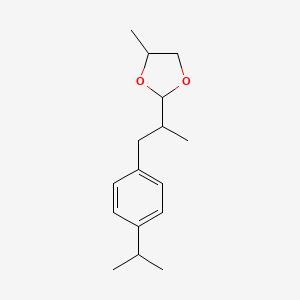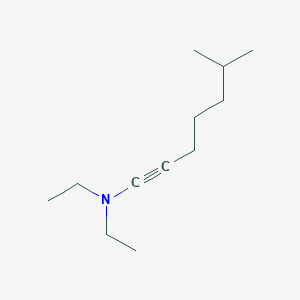![molecular formula C6H8O2 B14446987 (1S)-3-Oxabicyclo[3.2.0]heptan-2-one CAS No. 75658-85-4](/img/structure/B14446987.png)
(1S)-3-Oxabicyclo[3.2.0]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-3-Oxabicyclo[320]heptan-2-one is a bicyclic organic compound with a unique structure that includes an oxirane ring fused to a cyclopentanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-3-Oxabicyclo[3.2.0]heptan-2-one typically involves the cyclization of suitable precursors under specific conditions. One common method is the intramolecular cyclization of a hydroxy ketone precursor using a strong acid catalyst. This reaction proceeds through the formation of an oxirane ring, followed by the closure of the cyclopentanone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often use continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-3-Oxabicyclo[3.2.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxirane ring to a diol or the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols or alcohols.
Substitution: Substituted oxirane derivatives.
Aplicaciones Científicas De Investigación
(1S)-3-Oxabicyclo[3.2.0]heptan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S)-3-Oxabicyclo[3.2.0]heptan-2-one involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound’s reactivity is influenced by the electronic and steric properties of its bicyclic structure.
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a similar structure but containing a nitrogen atom instead of an oxygen atom.
8-Azabicyclo[3.2.1]octane: A compound with a similar bicyclic framework but with different functional groups.
Uniqueness
(1S)-3-Oxabicyclo[3.2.0]heptan-2-one is unique due to its oxirane ring fused to a cyclopentanone ring, which imparts distinct reactivity and potential applications compared to other bicyclic compounds. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in organic synthesis and research.
Propiedades
Número CAS |
75658-85-4 |
|---|---|
Fórmula molecular |
C6H8O2 |
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
(1S)-3-oxabicyclo[3.2.0]heptan-2-one |
InChI |
InChI=1S/C6H8O2/c7-6-5-2-1-4(5)3-8-6/h4-5H,1-3H2/t4?,5-/m0/s1 |
Clave InChI |
UJFCQYSTPCFCII-AKGZTFGVSA-N |
SMILES isomérico |
C1CC2[C@H]1C(=O)OC2 |
SMILES canónico |
C1CC2C1COC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



silane](/img/structure/B14446906.png)
![Spiro[13.14]octacosan-15-one](/img/structure/B14446907.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-3-sulfophenyl)amino]-9,10-dioxo-](/img/structure/B14446909.png)

![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)








